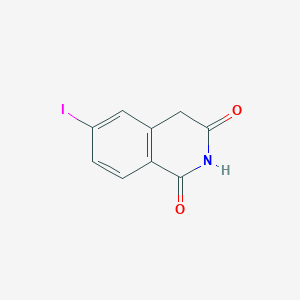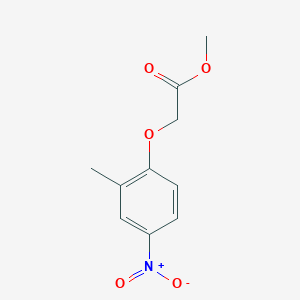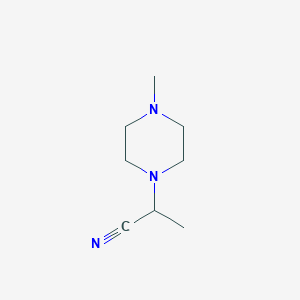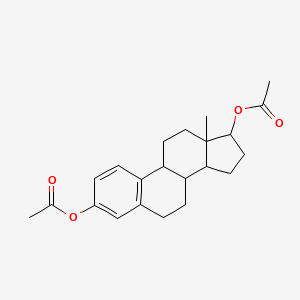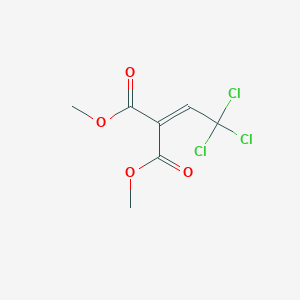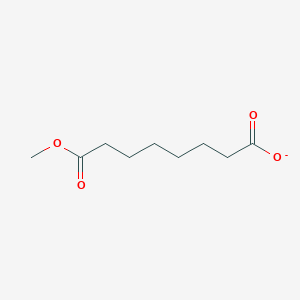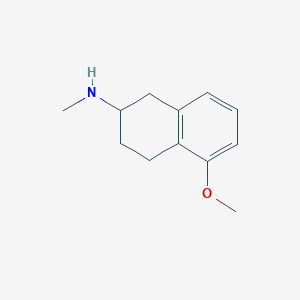
6,7,8-Trimethoxyquinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinazoline derivatives are N-containing heterocyclic compounds that have attracted significant attention due to their wide range of biopharmaceutical activities . They have been found to have anti-cancer, anti-inflammatory, anti-bacterial, analgesic, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, and anti-diabetes properties .
Synthesis Analysis
Quinazoline derivatives can be synthesized using various methods. Some of the main methods include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . Other supplementary methods used in some experiments include Oxidative cyclization, Reagent refluxing, and One-pot synthesis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of quinazoline derivatives can vary depending on the specific method used. For example, in the Aza-Diels-Alder reaction, aniline and ethyl glyoxalate are chosen as substrates .Direcciones Futuras
Propiedades
Número CAS |
30896-98-1 |
|---|---|
Nombre del producto |
6,7,8-Trimethoxyquinazoline-2,4(1H,3H)-dione |
Fórmula molecular |
C11H12N2O5 |
Peso molecular |
252.22 g/mol |
Nombre IUPAC |
6,7,8-trimethoxy-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C11H12N2O5/c1-16-6-4-5-7(9(18-3)8(6)17-2)12-11(15)13-10(5)14/h4H,1-3H3,(H2,12,13,14,15) |
Clave InChI |
QNACMQOICPJEOM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C2C(=C1)C(=O)NC(=O)N2)OC)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



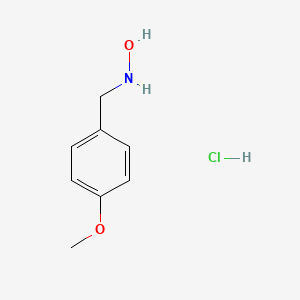


![2-Azaspiro[5.5]undec-1-ene](/img/structure/B8793024.png)
